molecular formula C33H28O7S B1474366 p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside CAS No. 352438-38-1

p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside

Cat. No.: B1474366
CAS No.: 352438-38-1
M. Wt: 568.6 g/mol
InChI Key: KXCPBCAUAAHJGN-NBJHOTSESA-N
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Description

P-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside is a useful research compound. Its molecular formula is C33H28O7S and its molecular weight is 568.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside: plays a crucial role in biochemical reactions, particularly in the synthesis of complex carbohydrates. It interacts with various enzymes and proteins involved in glycosylation processes. For instance, it is used as a substrate by glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules, forming glycosidic bonds . These interactions are vital for the formation of glycoconjugates, which are important for cell-cell communication, immune response, and pathogen recognition.

Cellular Effects

The effects of This compound on cellular processes are profound. It influences cell function by modulating glycosylation pathways, which are critical for protein folding, stability, and activity. This compound can affect cell signaling pathways by altering the glycosylation status of receptors and other signaling molecules. Additionally, it has been observed to impact gene expression and cellular metabolism by influencing the availability of glycosylated intermediates .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with glycosyltransferases. These enzymes recognize the thioglycoside moiety of the compound and facilitate the transfer of sugar units to target molecules. This process can lead to the inhibition or activation of various enzymes, depending on the context of the glycosylation event. Changes in gene expression are also mediated through the modulation of glycosylation patterns on transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term effects observed in in vitro and in vivo studies include alterations in cellular glycosylation patterns and subsequent changes in cell behavior .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, it can enhance glycosylation processes and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal glycosylation pathways and leading to cellular dysfunction. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired biochemical outcomes without causing harm .

Metabolic Pathways

This compound: is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the synthesis and breakdown of glycosidic bonds. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its activity and function .

Subcellular Localization

The subcellular localization of This compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound can impact its activity and function, as it interacts with different biomolecules in various cellular environments .

Properties

IUPAC Name

[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O7S/c1-22-17-19-26(20-18-22)41-33-29(40-32(36)25-15-9-4-10-16-25)28(39-31(35)24-13-7-3-8-14-24)27(38-33)21-37-30(34)23-11-5-2-6-12-23/h2-20,27-29,33H,21H2,1H3/t27-,28-,29+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCPBCAUAAHJGN-NBJHOTSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.